(5-Methylpiperazin-2-yl)methanamine
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Overview
Description
(5-Methylpiperazin-2-yl)methanamine is a piperazine derivative with the molecular formula C6H15N3 and a molecular weight of 129.20 g/mol . Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpiperazin-2-yl)methanamine typically involves the reaction of piperazine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures such as NMR, HPLC, and GC are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(5-Methylpiperazin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Halogenated compounds such as alkyl halides; reactions are conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
(5-Methylpiperazin-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (5-Methylpiperazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound of (5-Methylpiperazin-2-yl)methanamine, known for its wide range of biological activities.
4-Methylpiperazine: Another derivative with similar structural features but different biological properties.
1-Phenylpiperazine: A compound with distinct pharmacological activities compared to this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular targets and pathways makes it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
(5-methylpiperazin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3/c1-5-3-9-6(2-7)4-8-5/h5-6,8-9H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMPVMGXVLFXDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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